

An In-Depth Technical Guide to RP-64477: Target Binding and Enzyme Kinetics

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Compound of Interest

Compound Name: RP-64477

Cat. No.: B1242205

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Abstract

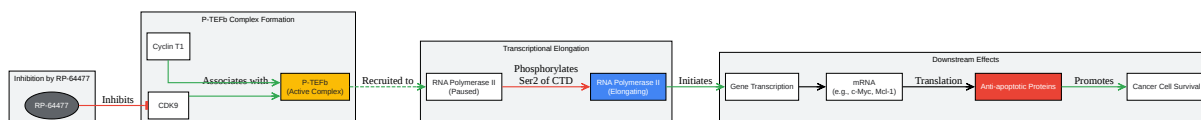
RP-64477 is a novel, potent, and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. By targeting the ATP-binding pocket of CDK9, **RP-64477** effectively suppresses the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to the downregulation of anti-apoptotic proteins and cell cycle arrest in various cancer models. This guide provides a comprehensive overview of the target binding characteristics and enzyme kinetics of **RP-64477**, supported by detailed experimental protocols and data visualizations to facilitate further research and development.

Introduction to the Target: Cyclin-Dependent Kinase 9 (CDK9)

Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that, in complex with its regulatory partner Cyclin T1, forms the core of the Positive Transcription Elongation Factor b (P-TEFb). The P-TEFb complex is crucial for the transition from abortive to productive transcriptional elongation. It achieves this by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and negative elongation factors. Dysregulation of CDK9 activity is implicated in the pathogenesis of numerous malignancies, including acute myeloid leukemia (AML) and mixed-lineage leukemia (MLL), making it a compelling target for therapeutic intervention.

Signaling Pathway of CDK9

The canonical pathway involving CDK9 begins with its association with Cyclin T1 to form the active P-TEFb complex. This complex is then recruited to the promoter regions of target genes. Upon recruitment, CDK9 phosphorylates Serine 2 residues on the CTD of RNAPII, which signals the polymerase to transition into a productive elongation phase. This process is essential for the transcription of short-lived anti-apoptotic proteins such as Mcl-1 and c-Myc, which are critical for the survival of cancer cells.



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Caption: CDK9 Signaling Pathway and Inhibition by **RP-64477**.

Quantitative Data: Target Binding and Enzyme Kinetics

The interaction of **RP-64477** with CDK9 has been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of RP-64477 for CDK9/Cyclin T1

Parameter	Value	Assay Condition
IC50	2.5 nM	In vitro kinase assay
Kd	0.8 nM	Surface Plasmon Resonance
Ki	1.2 nM	Competitive binding assay

Table 2: Enzyme Kinetics of RP-64477 Inhibition of CDK9

Parameter	Value (in the presence of RP-64477)	Description
Vmax	Unchanged	Maximum reaction velocity
Km	Increased	Michaelis constant (substrate concentration at 1/2 Vmax)
Mechanism	Competitive Inhibition	Inhibitor binds to the active site

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

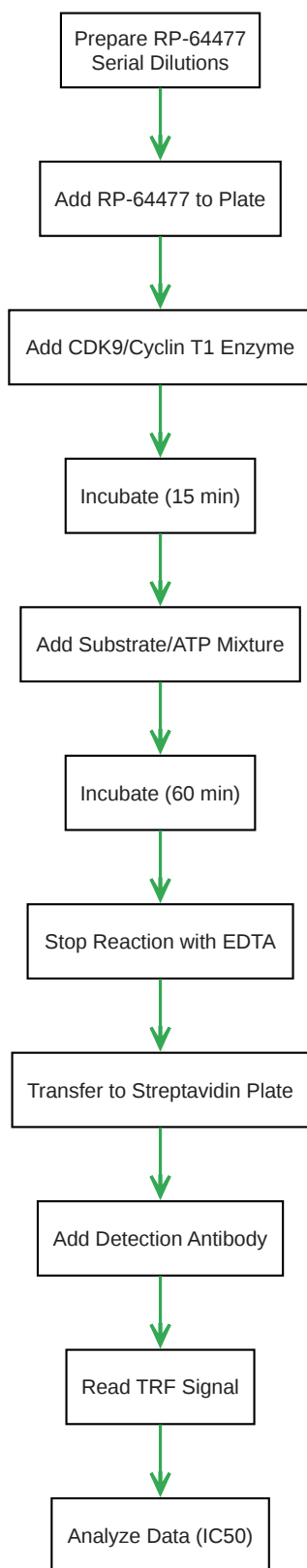
This assay quantifies the ability of **RP-64477** to inhibit the kinase activity of the CDK9/Cyclin T1 complex.

Materials:

- Recombinant human CDK9/Cyclin T1 enzyme
- Biotinylated peptide substrate (derived from RNAPII CTD)
- ATP
- **RP-64477** (serial dilutions)
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Streptavidin-coated plates
- Europium-labeled anti-phospho-Ser2 antibody
- Time-Resolved Fluorescence (TRF) reader

Methodology:

- **Compound Preparation:** Prepare a 10-point serial dilution of **RP-64477** in DMSO, followed by a further dilution in kinase buffer.
- **Reaction Setup:** In a 384-well plate, add 5 μ L of the diluted **RP-64477** solution.
- **Enzyme Addition:** Add 5 μ L of CDK9/Cyclin T1 enzyme solution to each well.
- **Incubation:** Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.
- **Reaction Initiation:** Add 10 μ L of a substrate/ATP mixture to initiate the kinase reaction.
- **Reaction Termination:** After 60 minutes, stop the reaction by adding EDTA.
- **Detection:** Transfer the reaction mixture to a streptavidin-coated plate. After washing, add the Europium-labeled anti-phospho-Ser2 antibody.
- **Data Acquisition:** Read the plate on a TRF reader. The signal is proportional to the amount of phosphorylated substrate.
- **Data Analysis:** Plot the percentage of inhibition against the logarithm of the **RP-64477** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.



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